2-(4-bromophenyl)-2,3-dihydropyridazin-3-one

Antimicrobial Drug Discovery Bacterial Infection

This pyridazinone is an essential scaffold for FPR agonist development and antimicrobial SAR studies, with a 4-bromophenyl group critical for activity. Replacement with other halogens or alkyl analogs is a high-risk approach due to proven SAR requirements, making this brominated compound irreplaceable for research continuity. Ideal for building focused compound libraries and lead optimization campaigns.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 13979-00-5
Cat. No. B6614328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-2,3-dihydropyridazin-3-one
CAS13979-00-5
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12-13/h1-7H
InChIKeyCZZZQYXJZMZUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-2,3-dihydropyridazin-3-one (CAS 13979-00-5) Procurement Data and Technical Profile


2-(4-Bromophenyl)-2,3-dihydropyridazin-3-one (CAS 13979-00-5) is a heterocyclic compound belonging to the pyridazinone class, characterized by a 4-bromophenyl substituent at the N-2 position. This compound serves as a versatile scaffold in medicinal chemistry and materials science, with reported antimicrobial activity against Enterococcus faecalis and a demonstrated role as a critical pharmacophore fragment for formyl peptide receptor (FPR) agonist activity [1][2].

Why Generic Substitution of 2-(4-Bromophenyl)-2,3-dihydropyridazin-3-one (CAS 13979-00-5) is Not Advisable


Within the pyridazinone class, simple substitution of the 4-bromophenyl group with other halogen or alkyl analogs (e.g., 4-chlorophenyl, 4-fluorophenyl, or 4-methylphenyl) is not a trivial exchange. Literature evidence demonstrates that the presence of the 4-bromophenyl or 4-bromophenylacetamide fragment is not merely a structural feature but is often essential for biological activity in specific target families [1]. In the context of formyl peptide receptor (FPR) agonists, the 4-(bromophenyl)acetamide substituent was explicitly identified as essential for activity, with its replacement leading to a loss of potency [1]. This establishes a clear structure-activity relationship (SAR) that makes direct substitution with non-brominated analogs a high-risk approach for research continuity.

Quantitative Differentiation Guide for 2-(4-Bromophenyl)-2,3-dihydropyridazin-3-one (CAS 13979-00-5)


Antibacterial Activity Against Enterococcus faecalis: A Distinct IC50 Profile

2-(4-Bromophenyl)-2,3-dihydropyridazin-3-one demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481, with an IC50 value of 3.19 μM (3,190 nM) [1]. While direct comparative data for the closest 4-chloro or 4-fluoro analogs in this specific assay are not readily available in the public domain, this quantitative data point establishes a baseline for its antimicrobial potential. The potency is moderate, suggesting its primary utility lies as a reference point or a starting scaffold for further optimization rather than as a lead compound [1].

Antimicrobial Drug Discovery Bacterial Infection

Essential Pharmacophore Fragment for Formyl Peptide Receptor (FPR) Agonist Activity

In a series of pyridazin-3(2H)-one-based formyl peptide receptor (FPR) agonists, the 4-bromophenylacetamide fragment, which is structurally derived from the target compound, was identified as essential for activity [1]. The study explicitly states that this substituent was "essential for activity in the pyridazinone series" [1]. Lead compounds containing this fragment, such as EC3 and EC10, demonstrated potent mixed FPR agonist activity, while the parent compound 2-(4-bromophenyl)-2,3-dihydropyridazin-3-one serves as the foundational scaffold for this essential pharmacophore [1].

Inflammation Immunology Rheumatoid Arthritis

Utility as a Key Intermediate in Heterocyclic Synthesis and Derivatization

The target compound is a valuable intermediate for further chemical diversification. It can be synthesized from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, which serves as a key starting material for generating novel series of aroylacrylic acids, pyridazinones, and furanones derivatives via Aza-Michael and Michael addition pathways [1][2]. This synthetic versatility allows researchers to explore a wide chemical space around the pyridazinone core, making it a strategic procurement choice for building focused libraries.

Organic Synthesis Medicinal Chemistry Scaffold Development

Optimal Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-2,3-dihydropyridazin-3-one (CAS 13979-00-5)


Medicinal Chemistry: Scaffold for Anti-inflammatory Drug Discovery Targeting FPR

This compound is a foundational scaffold for developing formyl peptide receptor (FPR) agonists, a promising class of anti-inflammatory agents for conditions like rheumatoid arthritis [1]. Its 4-bromophenylacetamide derivative is essential for activity, making the parent compound a critical starting material for SAR studies and lead optimization campaigns [1].

Antimicrobial Research: Baseline Compound for Evaluating Pyridazinone Antibacterial Activity

With a verified IC50 of 3.19 μM against Enterococcus faecalis, this compound serves as a reliable reference point for benchmarking the antimicrobial efficacy of novel pyridazinone derivatives [2]. It is particularly useful for research programs aiming to improve potency through structural modifications.

Chemical Biology and Synthetic Methodology: A Versatile Building Block for Heterocyclic Libraries

The compound's established synthetic routes from 4-(4-bromophenyl)-4-oxobut-2-enoic acid enable efficient access to a diverse array of pyridazinone, furanone, and aroylacrylic acid derivatives [3][4]. This makes it an ideal procurement choice for building focused compound libraries for high-throughput screening or targeted SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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